![molecular formula C20H20ClN3O2S B2704442 N-(5-chloro-2-methoxyphenyl)-2-((1-(2,3-dimethylphenyl)-1H-imidazol-2-yl)thio)acetamide CAS No. 851131-72-1](/img/structure/B2704442.png)
N-(5-chloro-2-methoxyphenyl)-2-((1-(2,3-dimethylphenyl)-1H-imidazol-2-yl)thio)acetamide
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Description
N-(5-chloro-2-methoxyphenyl)-2-((1-(2,3-dimethylphenyl)-1H-imidazol-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C20H20ClN3O2S and its molecular weight is 401.91. The purity is usually 95%.
BenchChem offers high-quality N-(5-chloro-2-methoxyphenyl)-2-((1-(2,3-dimethylphenyl)-1H-imidazol-2-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-chloro-2-methoxyphenyl)-2-((1-(2,3-dimethylphenyl)-1H-imidazol-2-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chloroacetamide Derivatives in Herbicide Action
Chloroacetamide derivatives, such as alachlor and metolachlor, are extensively studied for their use as pre-emergent or early post-emergent herbicides. These compounds control annual grasses and broad-leaved weeds in various crops by inhibiting fatty acid synthesis in plants. Research by Weisshaar and Böger (1989) demonstrates the mechanism of action of chloroacetamides like alachlor in inhibiting fatty acid synthesis in green algae, providing a basis for understanding how similar compounds could affect plant metabolism Weisshaar & Böger, 1989.
Comparative Metabolism of Chloroacetamide Herbicides
Studies on the metabolism of chloroacetamide herbicides in human and rat liver microsomes offer insights into the metabolic pathways and potential toxicity of these compounds. Coleman et al. (2000) explored the metabolism of acetochlor and other herbicides, suggesting a complex activation pathway leading to carcinogenic products. This research highlights the importance of understanding the metabolic fate of chloroacetamide derivatives in humans and animals Coleman et al., 2000.
Anticonvulsant Activity of Imidazole Derivatives
The anticonvulsant properties of imidazole derivatives have been studied, with compounds exhibiting significant activity against seizures induced by maximal electroshock. Aktürk et al. (2002) synthesized omega-(1H-imidazol-1-yl)-N-phenylalkanoic acid amide derivatives and identified the most active compounds, indicating the potential therapeutic applications of imidazole-containing compounds Aktürk et al., 2002.
Synthesis and Anticancer Activity
Research on the synthesis of imidazole- and thiazole-containing acetamide derivatives explores their anticancer activities. Duran and Demirayak (2012) investigated the anticancer activities of synthesized compounds against a panel of human tumor cell lines. Some compounds exhibited reasonable activity, especially against melanoma-type cell lines, underscoring the potential of similar derivatives in cancer research Duran & Demirayak, 2012.
properties
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-2-[1-(2,3-dimethylphenyl)imidazol-2-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN3O2S/c1-13-5-4-6-17(14(13)2)24-10-9-22-20(24)27-12-19(25)23-16-11-15(21)7-8-18(16)26-3/h4-11H,12H2,1-3H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUNSJMYPCJUHFS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2C=CN=C2SCC(=O)NC3=C(C=CC(=C3)Cl)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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